molecular formula C17H17ClN2O B6613185 1-BENZOYL-4-(3-CHLOROPHENYL)PIPERAZINE CAS No. 20011-17-0

1-BENZOYL-4-(3-CHLOROPHENYL)PIPERAZINE

Cat. No.: B6613185
CAS No.: 20011-17-0
M. Wt: 300.8 g/mol
InChI Key: YBPFUQMJALVNAF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(3-chlorophenyl)piperazine is a chemical compound of significant interest in scientific research, particularly within the field of neuropharmacology. It belongs to the class of phenylpiperazine derivatives, which are widely studied for their interactions with the central nervous system's monoaminergic neurotransmitter systems . These piperazine derivatives are known to act as stimulants and are investigated for their potential to modulate the release and reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine . The specific structural features of this compound—incorporating both a benzoyl and a 3-chlorophenyl substituent on the piperazine ring—make it a valuable tool for researchers exploring structure-activity relationships (SAR) and for screening the pharmacological profiles of new psychoactive substances (NPS) . As a research chemical, its primary applications include serving as an analytical reference standard in forensic toxicology for the identification and quantification of novel substances in seized materials and as a pharmacologically active probe in in vitro studies aimed at elucidating complex mechanisms of neurotransmission . It is crucial to note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPFUQMJALVNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329101
Record name [4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20011-17-0
Record name [4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward synthesis involves the direct acylation of 1-(3-chlorophenyl)piperazine with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Triethylamine (TEA) is typically employed as a base to neutralize HCl byproducts, while dichloromethane (DCM) serves as the solvent due to its inertness and ability to dissolve both reactants.

Reaction Conditions :

  • Molar Ratio : 1:1 (piperazine:benzoyl chloride) to prevent di-benzoylation.

  • Temperature : 0–5°C initially to control exothermicity, followed by gradual warming to 25°C.

  • Time : 6–8 hours under reflux for complete conversion.

Workup and Purification

Post-reaction, the mixture is washed with water to remove TEA·HCl salts, and the organic layer is dried over anhydrous MgSO₄. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol, yielding 72–78% pure compound.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, benzoyl aromatic), 7.28–7.15 (m, 4H, 3-chlorophenyl), 3.85–3.60 (m, 4H, piperazine N–CH₂), 2.90–2.75 (m, 4H, piperazine CH₂).

  • IR (KBr) : 1,645 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C–N stretch).

Multi-Step Synthesis from 3-Chloroaniline

Piperazine Ring Formation

This method constructs the piperazine core from 3-chloroaniline and bis(2-chloroethyl)methylamine hydrochloride, as detailed in Patent CN102838567B:

Step 1 : Bis(2-chloroethyl)methylamine hydrochloride is synthesized by reacting diethanolamine with thionyl chloride in chloroform at 40°C (85% yield).
Step 2 : 3-Chloroaniline reacts with the bis-chloroethyl intermediate in xylene at 170°C for 15 hours, forming 1-(3-chlorophenyl)piperazine hydrochloride (71.2% yield).

Benzoylation of the Piperazine Intermediate

The isolated 1-(3-chlorophenyl)piperazine hydrochloride is neutralized with NaOH and reacted with benzoyl chloride in DCM/TEA (1:1.2 molar ratio) at 25°C. After 8 hours, the product is extracted, dried, and recrystallized from methanol/water (yield: 68–74%).

Advantages :

  • Avoids commercial sourcing of 1-(3-chlorophenyl)piperazine.

  • Scalable for industrial production using continuous flow reactors.

Comparative Analysis of Synthetic Routes

Parameter Direct Benzoylation Multi-Step Synthesis
Starting Material CostModerateLow
Reaction Steps13
Total Yield72–78%50–55%
Purification ComplexityLow (recrystallization)High (column chromatography)
ScalabilityLimited by piperazine availabilityHigh (modular steps)

Optimization Strategies

Solvent and Base Selection

  • Solvent : Tetrahydrofuran (THF) improves solubility of aromatic intermediates compared to DCM but may require lower temperatures (−10°C) to suppress side reactions.

  • Base : Switching from TEA to N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency (yield increase: 5–7%) by reducing emulsion formation during workup.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time from 8 hours to 30 minutes, achieving comparable yields (70–75%) while minimizing thermal degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the benzoylation step improves heat dissipation and mixing efficiency, enabling higher throughput (90% conversion in 2 hours).

Green Chemistry Metrics

  • E-Factor : Reduced from 12.5 (batch) to 8.2 (flow) by recycling DCM.

  • Atom Economy : 84% for direct benzoylation vs. 76% for multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neurotransmission and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Comparisons

The table below compares 1-Benzoyl-4-(3-chlorophenyl)piperazine with key analogs from the evidence:

Compound Name (CAS/Reference) Substituents (Position 1 / Position 4) Molecular Formula Molecular Weight (g/mol) Regulatory Status
1-Benzoyl-4-[3-(3-chlorophenyl)-2-propenyl]piperazine Benzoyl / 3-(3-chlorophenyl)propenyl C₂₀H₂₁ClN₂O 340.847 Not controlled
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl / H C₁₀H₁₃ClN₂ 196.68 Controlled (UK)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) 3-Chlorophenyl / 3-chloropropyl C₁₃H₁₇Cl₂N₂ 278.20 Controlled (UK)
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride Chloroacetyl / 3-chlorobenzyl C₁₃H₁₇Cl₃N₂O 323.65 Not controlled
1,4-Bis(3-chlorophenyl)piperazine 3-Chlorophenyl / 3-chlorophenyl C₁₆H₁₄Cl₂N₂ 305.21 Not controlled

Key Observations:

Chlorinated substituents (e.g., 3-chloropropyl in CPCPP) enhance halogen bonding, which may influence receptor affinity or enzymatic interactions.

Regulatory Status: mCPP and CPCPP are controlled under the UK Misuse of Drugs Act , likely due to their serotonergic activity and historical misuse.

Pharmacological Inferences: mCPP is a known serotonin receptor agonist with affinity for 5-HT₂C and 5-HT₂B receptors, linked to appetite suppression and hallucinogenic effects . The 3-chlorophenylpropenyl group in the target compound (CAS 531522-74-4) may sterically hinder receptor binding compared to mCPP, reducing CNS activity . 1,4-Bis(3-chlorophenyl)piperazine () demonstrates how dual aromatic substitutions can enhance receptor avidity, though its specific activity remains uncharacterized in the evidence.

Research Findings and Trends

  • Synthetic Accessibility : Analogs like 1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride () highlight the use of chloroacetyl groups as reactive intermediates for further derivatization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-4-(3-chlorophenyl)piperazine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzoylation of 4-(3-chlorophenyl)piperazine using benzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via TLC or HPLC . Key intermediates may include chloroacetyl derivatives, as seen in analogous piperazine syntheses .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and aryl rings.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]⁺ at m/z 341).
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment, referencing standards like 1-(3-chlorophenyl)piperazine hydrochloride .

Q. What biological activities have been reported for this compound or its analogs?

  • Methodological Answer : Piperazine derivatives with 3-chlorophenyl substituents exhibit anticancer activity via apoptosis induction. For example, analogs like 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzamide inhibit cancer cell proliferation in vitro (IC₅₀ values in µM range). Assays include MTT viability tests and flow cytometry for apoptosis markers (e.g., Annexin V) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer :

  • Impurity Control : Use HPLC-MS to identify byproducts like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (CAS 52605-52-4), which forms via alkylation side reactions. Optimize reaction time, temperature, and stoichiometry to minimize such impurities .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in benzoylation steps, monitoring via in-situ IR spectroscopy .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replace the benzoyl group with naphthalenylmethyl (e.g., 1-(3-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine) to enhance lipophilicity and receptor binding. Compare logP values and cytotoxicity in HepG2 cells .
  • Chlorophenyl Position : Compare activity of 3-chlorophenyl vs. 4-chlorophenyl isomers using radioligand binding assays (e.g., serotonin receptor subtypes) .

Q. What mechanistic insights exist for its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT pathway) using recombinant enzyme assays and ATP-competitive inhibitors. IC₅₀ values correlate with apoptosis induction in leukemia cells .
  • Receptor Profiling : Perform competitive binding studies (e.g., 5-HT₂C receptor) using tritiated ligands to assess affinity (Kᵢ values), as seen in psychoactive piperazine analogs .

Q. How should stability and handling protocols be designed for this compound?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the benzoyl group. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation, as per TCI America’s guidelines for structurally similar piperazines .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Isomer-Specific Activity : Compare 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl) analogs in dose-response assays (e.g., serotonin receptor activation vs. cytotoxicity). Discrepancies may arise from off-target effects .
  • Assay Variability : Validate apoptosis data across multiple cell lines (e.g., MCF-7 vs. HeLa) and replicate using orthogonal methods (caspase-3 activation vs. DNA fragmentation) .

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